5-Hydroxypentanal
Overview
Description
5-Hydroxypentanal, also known as 5-hydroxyvaleraldehyde, is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound contains both an aldehyde group and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
5-Hydroxypentanal, also known as 5-Hydroxyvaleraldehyde , is an organic compound with the molecular formula C5H10O2
Biochemical Pathways
One study suggests that this compound is a product of the metabolism of n-nitrosopiperidine in rat liver, indicating its potential involvement in nitrosamine metabolism .
Biochemical Analysis
Biochemical Properties
5-Hydroxypentanal plays a significant role in biochemical reactions, particularly in the metabolism of certain nitrosamines. It is a product of the α-hydroxylation of N-nitrosopiperidine, a process catalyzed by cytochrome P450 enzymes, specifically cytochrome P450 2A3 . This enzyme-mediated reaction converts N-nitrosopiperidine to this compound, which subsequently cyclizes to form 2-hydroxytetrahydro-2H-pyran . The interaction between this compound and cytochrome P450 2A3 is crucial for understanding its metabolic fate and potential biological effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the metabolism of nitrosamines in liver and esophageal cells . The compound’s interaction with cytochrome P450 enzymes in these cells leads to the formation of reactive intermediates, which can have downstream effects on cellular function. These effects may include alterations in gene expression and modulation of metabolic pathways, potentially impacting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes. The compound undergoes enzymatic conversion to reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation through oxidation and other chemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of liver and esophageal cells . These effects may include alterations in metabolic activity and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including potential hepatotoxicity and carcinogenicity . These findings underscore the importance of careful dosage selection in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of nitrosamines. The compound is a key intermediate in the α-hydroxylation of N-nitrosopiperidine, a reaction catalyzed by cytochrome P450 enzymes . This metabolic pathway leads to the formation of reactive intermediates that can interact with cellular macromolecules and influence metabolic flux and metabolite levels. The role of this compound in these pathways highlights its importance in understanding the biochemical effects of nitrosamines.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse readily through aqueous environments, but it may also interact with specific transporters that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its biological activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as interactions with different biomolecules and enzymes may vary depending on its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxypentanal can be synthesized through the hydration of 2,3-dihydropyran in the presence of hydrochloric acid. The reaction involves mixing 2,3-dihydropyran with water and concentrated hydrochloric acid, followed by extraction with ether and distillation under reduced pressure . The yield of this reaction is typically around 74-79%.
Industrial Production Methods
In industrial settings, this compound can be produced from biomass-derived 2-hydroxytetrahydropyran through ring-opening tautomerization and subsequent reductive amination using nickel catalysts. This method is efficient and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 5-hydroxyvaleric acid.
Reduction: The aldehyde group can be reduced to form 5-hydroxypentanol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro derivative.
Major Products Formed
Oxidation: 5-Hydroxyvaleric acid.
Reduction: 5-Hydroxypentanol.
Substitution: Various chloro and other substituted derivatives.
Scientific Research Applications
5-Hydroxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving aldehydes and alcohols.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pentanal: Lacks the hydroxyl group, making it less versatile in reactions.
5-Hydroxypentanol: Contains an additional hydrogen atom, making it an alcohol rather than an aldehyde.
5-Hydroxyvaleric acid: The oxidized form of 5-Hydroxypentanal, containing a carboxylic acid group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
5-hydroxypentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h4,7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRGMQRNYAIBTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195039 | |
Record name | 5-Hydroxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4221-03-8 | |
Record name | 5-Hydroxypentanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4221-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxypentanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4221-03-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyvaleraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Hydroxypentanal | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN5U8C2789 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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